molecular formula C13H19ClN2O4S B513252 2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941002-48-8

2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513252
CAS No.: 941002-48-8
M. Wt: 334.82g/mol
InChI Key: ZVQFNOOSNXBGFV-UHFFFAOYSA-N
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Description

2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-methoxyphenyl sulfonyl group and an ethanol moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with piperazine, followed by the introduction of an ethanol moiety. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets in the body. The compound may act by inhibiting certain enzymes or receptors, leading to a therapeutic effect. The exact molecular pathways involved can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, the compound may disrupt the cell membrane of bacteria, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chlorophenyl)sulfonyl)piperazine
  • **4-(4-Methoxyphenyl)sulfonyl)piperazine
  • **2-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)ethanol

Uniqueness

2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of both a chloro and a methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(4-chloro-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S/c1-20-13-10-11(2-3-12(13)14)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQFNOOSNXBGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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